molecular formula C9H12ClN3O B12808668 N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea CAS No. 93701-49-6

N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No.: B12808668
CAS No.: 93701-49-6
M. Wt: 213.66 g/mol
InChI Key: GYGXUNVHOTUGFF-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound of significant interest in medicinal chemistry and oncological research. It belongs to a class of aromatic 2-chloroethyl ureas that have demonstrated notable cytocidal and antiproliferative activities in biological studies . Researchers value this family of compounds for their unique mechanism of action, which differs from traditional DNA-alkylating agents. These compounds are known to undergo intramolecular cyclization under physiological conditions, forming active N-phenyl-4,5-dihydrooxazol-2-amines (Oxas) that act as key intermediates for protein alkylation . This reactivity allows them to covalently bind to specific cellular protein targets. Studies on closely related 2-chloroethyl ureas have shown that they can alkylate proteins such as β-tubulin at residue Glu198 and prohibitin at Asp40 . This protein targeting can lead to the abrogation of the nuclear translocation of thioredoxin-1 and induce cell cycle arrest, often in the G0/G1 or G2/M phases, ultimately inhibiting cell proliferation . Furthermore, pyridyl urea derivatives are recognized as versatile N,O-chelate ligands capable of forming stable complexes with transition metals like Copper(II), which can be explored to develop novel metal-based antitumor agents with different or enhanced activity profiles . This product is intended for research purposes only, specifically for investigating its biochemical properties, mechanism of action, and potential therapeutic applications in controlled laboratory settings. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

93701-49-6

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3-methylpyridin-2-yl)urea

InChI

InChI=1S/C9H12ClN3O/c1-7-3-2-5-11-8(7)13-9(14)12-6-4-10/h2-3,5H,4,6H2,1H3,(H2,11,12,13,14)

InChI Key

GYGXUNVHOTUGFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea typically involves the reaction of 2-chloroethylamine with 3-methyl-2-pyridinecarboxylic acid, followed by the formation of the urea derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea may involve large-scale synthesis using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur, particularly at the chloroethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxyethyl)-N’-(3-methyl-2-pyridinyl)urea, while substitution with a thiol could produce N-(2-mercaptoethyl)-N’-(3-methyl-2-pyridinyl)urea.

Scientific Research Applications

Synthesis and Structure

The synthesis of N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea typically involves the reaction of 3-methyl-2-pyridinamine with 2-chloroethyl isocyanate. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure through consistent spectral data.

1. Anticancer Properties

This compound has been studied for its anticancer properties, particularly its ability to inhibit cell growth in various human tumor cell lines. For instance, derivatives of this compound have shown significant antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell lines, indicating potential as a chemotherapeutic agent .

A study demonstrated that compounds similar to this compound exhibited micromolar-level inhibition of cell growth, acting as antimitotics by binding to the colchicine-binding site of beta-tubulin, thus disrupting mitotic processes .

2. Urease Inhibition

Urease is an enzyme implicated in various pathological conditions, including kidney stones and peptic ulcers. Compounds based on the urea structure, including this compound, have been evaluated for their urease inhibitory activity. Preliminary findings suggest that these compounds can effectively inhibit urease activity, providing a potential therapeutic avenue for conditions associated with excessive urease activity .

Case Study 1: Antiproliferative Activity

In a study focusing on the synthesis of this compound derivatives, researchers assessed their antiproliferative effects on several cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth compared to control groups. Flow cytometric analysis revealed that these compounds induced cell cycle arrest in the G(2)/M phase, highlighting their mechanism of action as potential anticancer agents .

Case Study 2: Urease Inhibition

Another investigation explored the urease inhibitory properties of this compound. The study synthesized several derivatives and tested their efficacy against urease. The findings demonstrated that modifications to the chemical structure influenced inhibitory potency, with some derivatives showing exceptional efficacy compared to traditional urease inhibitors like thiourea .

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by alkylating DNA, leading to the inhibition of DNA replication and cell division. The pathways involved include the formation of DNA adducts and subsequent activation of cellular repair mechanisms.

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

Chloroethyl urea derivatives exhibit activity influenced by the nature of the aromatic/heterocyclic group:

Compound Name Substituent (R) Key Findings Mechanism of Action Reference
N-(4-Iodophenyl)-N'-(2-chloroethyl)urea (ICEU) 4-iodophenyl Induces G2/M arrest and sub-G1 accumulation in CT-26 colon carcinoma cells. Microtubule disruption .
N-(4-tert-Butylphenyl)-N'-(2-chloroethyl)urea 4-tert-butylphenyl Potent anticancer activity; bulky R groups enhance efficacy. DNA interstrand cross-linking?
N-(3-Methyl-2-pyridinyl)-N'-(2-chloroethyl)urea (Target) 3-methyl-2-pyridinyl Hypothesized to balance lipophilicity and target binding (pyridine nitrogen may enhance solubility). Likely microtubule/DNA interaction
N-(3-Pyridinyl)-N'-(2-chloroethyl)urea 3-pyridinyl Less active than methyl-substituted analogs; reduced steric bulk. Undetermined

Key Observations :

  • Bulky substituents (e.g., 4-iodophenyl, 4-tert-butylphenyl) enhance activity, likely by improving target binding or stability .
  • The 3-methyl group in the target compound may optimize lipophilicity for membrane permeability .
  • Loss of activity in compounds with non-bulky R groups (e.g., sophoridinic esters) underscores the necessity of steric bulk .

Comparison with Nitrosoureas

Nitrosoureas (e.g., BCNU, CCNU) share the chloroethyl group but include a nitroso moiety, enabling alkylation and cross-linking of DNA:

Compound Name Structure Key Differences from Target Compound Toxicity Profile Reference
BCNU (Carmustine) Nitrosourea Nitroso group enables DNA alkylation; delayed myelosuppression. Hematopoietic toxicity .
CCNU (Lomustine) Nitrosourea + cyclohexyl Cross-links DNA; efficacy reduced in MGMT+ tumors. Similar to BCNU .
Target Compound Urea (no nitroso) Likely avoids nitroso-associated mutagenicity; mechanism may involve microtubules. Potentially milder hematotoxicity

Mechanistic Insights :

  • Nitrosoureas form DNA interstrand cross-links via chloroethylation, with cytotoxicity inversely related to O6-methylguanine-DNA methyltransferase (MGMT) levels .
  • The target compound lacks a nitroso group, suggesting a divergent mechanism (e.g., microtubule disruption akin to ICEU) and possibly reduced reliance on MGMT status .

Biological Activity

N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea, commonly referred to as a derivative of chloroethyl urea, has garnered attention in medicinal chemistry due to its notable biological activities, particularly its potential applications in oncology. This article delves into its biological activity, including mutagenicity, cytotoxicity, and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₈H₁₀ClN₃O, characterized by a chloroethyl group and a pyridine ring which contribute to its unique reactivity. The presence of these functional groups is critical for its interactions with biological macromolecules.

Mutagenicity

Research indicates that this compound exhibits significant mutagenic potential. It has been included in lists of chemicals with notable mutagenicity, suggesting that under certain conditions, it may pose genetic risks. This property is attributed to its ability to bind to nucleophilic sites within DNA, potentially leading to genotoxic effects.

Antitumor Activity

The compound has been studied for its antitumor properties. A related compound, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), demonstrated promising antitumoral activity through the disruption of microtubule dynamics. In vitro studies using the CT-26 colon carcinoma cell line showed that ICEU exhibited rapid uptake and significant tumor growth inhibition (TGI) when administered intraperitoneally . This suggests that this compound may share similar mechanisms of action.

Cytotoxicity

Cytotoxic evaluations have shown that derivatives containing the pyridine ring exhibit varying degrees of cytotoxic activity against several cancer cell lines. For instance, a study involving synthesized urea derivatives indicated cytotoxic effects on BRCA mutant-carrying HCC1937 and Capan-1 cell lines, as well as on MCF7 and HeLa cells . This highlights the potential of this compound in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects primarily involve:

  • DNA Interaction : The compound's structure allows it to interact with DNA, leading to alkylation and subsequent disruption of DNA replication processes.
  • Microtubule Disruption : Similar to other chloroethyl ureas, it may interfere with microtubule formation, which is crucial for cell division .
  • Cell Cycle Modulation : Studies have indicated that treatment with compounds like ICEU can lead to alterations in the cell cycle profile of tumor cells, increasing the proportion of cells in the G2 phase .

Case Studies

  • In Vitro Studies : In studies using various cancer cell lines (e.g., M21 human skin melanoma), this compound showed potential antiproliferative effects. The evaluation involved assessing the impact on cell cycle progression and apoptosis induction .
  • In Vivo Efficacy : An animal model study demonstrated that ICEU significantly inhibited tumor growth in CT-26 colon carcinoma grafts. The study assessed both efficacy and toxicity, providing insights into the therapeutic window for such compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural CharacteristicsUnique Features
N,N-Diethyl-N'-(3-methylpyridin-2-yl)ureaContains diethyl substituents instead of chloroethylEnhanced lipophilicity
N-(4-Chlorobenzyl)-N'-(3-methylpyridinyl)ureaSubstituted with a chlorobenzyl groupDifferent reactivity patterns
N,N-Dimethyl-N'-(4-nitrophenyl)ureaFeatures a nitrophenyl groupKnown for distinct pharmacological properties

This table illustrates how variations in substituents can influence biological activities and chemical reactivities.

Q & A

Basic: What is the standard synthetic route for N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea?

Answer:
The synthesis typically involves coupling a chloroethylamine derivative with a substituted pyridinyl isocyanate. A common method includes:

Reacting 3-methyl-2-pyridinyl isocyanate with 2-chloroethylamine in an inert solvent (e.g., dichloromethane or toluene).

Adding a base like triethylamine to neutralize HCl byproducts .

Refluxing the mixture at 60–80°C for 6–12 hours, followed by purification via column chromatography or recrystallization .
Key Considerations: Monitor reaction progress using TLC or HPLC to ensure complete urea bond formation.

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Hazard Identification: The compound may exhibit mutagenicity due to structural similarity to nitrosoureas (e.g., Lomustine) .
  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Storage: Store in amber vials at –20°C under inert gas (argon) to prevent degradation .
    Emergency Measures: Neutralize spills with 10% sodium bicarbonate before disposal .

Basic: Which analytical techniques confirm its structural integrity?

Answer:

  • NMR Spectroscopy: 1^1H NMR (DMSO-d6): δ 8.3–8.5 ppm (pyridinyl H), δ 3.6–3.8 ppm (CH2Cl), δ 6.5–7.0 ppm (urea NH) .
  • X-ray Crystallography: Resolves urea bond geometry and chloroethyl-pyridinyl spatial arrangement .
  • Mass Spectrometry: ESI-MS ([M+H]+) expected m/z ~255.1 (C9H11ClN3O+) .

Advanced: How can synthesis yield be optimized for scale-up?

Answer:

  • Solvent Optimization: Replace dichloromethane with THF to improve solubility of intermediates .
  • Catalytic Bases: Use DMAP (4-dimethylaminopyridine) to accelerate urea formation at lower temperatures (40°C) .
  • Workflow Design: Implement continuous flow chemistry to reduce side reactions (e.g., hydrolysis of chloroethyl groups) .
    Data Insight: Pilot studies report 15% yield improvement using THF/DMAP vs. traditional methods .

Advanced: What structure-activity relationships (SAR) govern its biological activity?

Answer:

  • Pyridinyl Substitution: 3-Methyl groups enhance lipophilicity, improving membrane permeability (LogP ~1.8 vs. 1.2 for unsubstituted analogs) .
  • Chloroethyl Chain: Critical for alkylating DNA; replacing Cl with F reduces cytotoxicity (IC50 increases from 0.8 mM to 4.3 mM) .
    Methodology: Validate via molecular docking (e.g., Molegro Virtual Docker) targeting DNA repair enzymes (PDB: 2YWP) .

Advanced: How to resolve contradictions in reported cytotoxicity data?

Answer:

  • Assay Standardization: Use identical cell lines (e.g., HeLa) and MTT protocols (48-h exposure, 10% FBS) .
  • Control Compounds: Include Lomustine (positive control) and hydroxyurea (negative control) to benchmark activity .
  • Metabolic Profiling: Assess liver microsome stability to rule out false negatives from rapid degradation .

Advanced: What are its stability profiles and degradation pathways?

Answer:

  • Hydrolysis: Chloroethyl groups hydrolyze in aqueous buffers (t1/2 = 24 h at pH 7.4), forming ethanolamine derivatives .
  • Nitrosation Risk: Avoid nitric acid contamination, which can convert urea to carcinogenic nitrosoureas .
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to ethanol stocks to prevent radical-mediated degradation .

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